Cas no 2097910-40-0 (2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide)

2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a synthetic organic compound featuring a phenylacetamide core substituted with a 3-methylphenyl group and a pyrazole-containing cyclohexyl moiety. This structure confers potential utility in medicinal chemistry and drug discovery, particularly as a scaffold for targeting protein-protein interactions or enzyme modulation. The pyrazole ring enhances binding affinity and selectivity, while the cyclohexyl group contributes to conformational rigidity, improving pharmacokinetic properties. The compound’s modular design allows for further derivatization, making it a versatile intermediate in the development of bioactive molecules. Its well-defined synthetic pathway ensures reproducibility, supporting research applications in lead optimization and mechanistic studies.
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide structure
2097910-40-0 structure
Product name:2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
CAS No:2097910-40-0
MF:C18H23N3O
MW:297.39472413063
CID:5468428

2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
    • 2-(3-methylphenyl)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
    • Inchi: 1S/C18H23N3O/c1-14-4-2-5-15(12-14)13-18(22)20-16-6-8-17(9-7-16)21-11-3-10-19-21/h2-5,10-12,16-17H,6-9,13H2,1H3,(H,20,22)
    • InChI Key: BSGXGGQUIGEIOD-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=C(C)C=1)NC1CCC(CC1)N1C=CC=N1

Computed Properties

  • Exact Mass: 297.184112366 g/mol
  • Monoisotopic Mass: 297.184112366 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.9
  • XLogP3: 2.7
  • Molecular Weight: 297.4

2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6574-1061-40mg
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097910-40-0 90%+
40mg
$140.0 2023-05-10
Life Chemicals
F6574-1061-3mg
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097910-40-0
3mg
$63.0 2023-09-07
Life Chemicals
F6574-1061-20mg
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097910-40-0
20mg
$99.0 2023-09-07
Life Chemicals
F6574-1061-20μmol
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097910-40-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6574-1061-25mg
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097910-40-0
25mg
$109.0 2023-09-07
Life Chemicals
F6574-1061-5μmol
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097910-40-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6574-1061-10μmol
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097910-40-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6574-1061-5mg
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097910-40-0
5mg
$69.0 2023-09-07
Life Chemicals
F6574-1061-2μmol
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097910-40-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6574-1061-4mg
2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097910-40-0
4mg
$66.0 2023-09-07

Additional information on 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

2-(3-Methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide: A Comprehensive Overview

In the realm of organic chemistry, the compound 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS No. 2097910-40-0) has garnered significant attention due to its unique structural properties and potential applications in various fields. This compound is a derivative of acetamide, featuring a substituted phenyl group and a cyclohexyl moiety with a pyrazole ring. Its structure is characterized by the presence of a methyl group on the phenyl ring and a pyrazole substituent on the cyclohexane ring, which contributes to its distinct chemical and biological properties.

The synthesis of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves a series of well-established organic reactions, including Friedel-Crafts alkylation, acylation, and nucleophilic substitution. The compound's structure was first reported in the early 21st century, and since then, it has been extensively studied for its potential as a pharmaceutical agent. Recent studies have highlighted its role as a modulator of various cellular pathways, making it a promising candidate for drug development.

One of the most intriguing aspects of this compound is its interaction with biological systems. Research has shown that 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide exhibits selective binding to certain proteins, which could be exploited for therapeutic purposes. For instance, it has been found to inhibit the activity of enzymes involved in inflammation and oxidative stress, suggesting its potential as an anti-inflammatory and antioxidant agent.

In addition to its biological activity, the compound's chemical stability and solubility properties make it an attractive candidate for formulation into various drug delivery systems. Recent advancements in nanotechnology have enabled the encapsulation of this compound within lipid nanoparticles, enhancing its bioavailability and targeting efficiency. Such innovations underscore the importance of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide in modern drug design.

The structural versatility of this compound also lends itself to applications beyond pharmaceuticals. For example, its ability to form stable complexes with metal ions has been explored in catalysis and materials science. Researchers have demonstrated that 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can act as a ligand in metalloenzyme mimics, offering new insights into enzyme mechanisms and artificial enzyme design.

From an environmental perspective, the degradation pathways of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide have been studied to assess its ecological impact. Biodegradation studies reveal that this compound undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in natural ecosystems. This finding is particularly relevant for industries involved in chemical manufacturing and waste management.

Looking ahead, the continued exploration of 2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is expected to yield further discoveries in both basic and applied sciences. Its unique combination of structural features and functional properties positions it as a valuable tool for advancing our understanding of molecular interactions and developing innovative solutions across multiple disciplines.

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